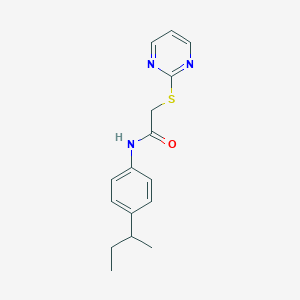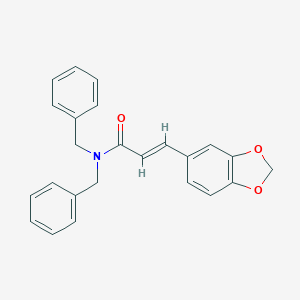![molecular formula C25H24Cl3N3OS B371445 2-[4-(3-Chlorphenyl)-1-piperazinyl]-N-{4-[(2,4-Dichlorbenzyl)sulfanyl]phenyl}acetamid CAS No. 329779-63-7](/img/structure/B371445.png)
2-[4-(3-Chlorphenyl)-1-piperazinyl]-N-{4-[(2,4-Dichlorbenzyl)sulfanyl]phenyl}acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3-chlorophenyl)-1-piperazinyl]-N-{4-[(2,4-dichlorobenzyl)sulfanyl]phenyl}acetamide is a useful research compound. Its molecular formula is C25H24Cl3N3OS and its molecular weight is 520.9g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-{4-[(2,4-dichlorobenzyl)sulfanyl]phenyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-{4-[(2,4-dichlorobenzyl)sulfanyl]phenyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Kristallographie und Materialwissenschaft
Die Verbindung wurde im Bereich der Kristallographie und Materialwissenschaft eingesetzt. Die Kristallstrukturen der Verbindung wurden durch Einkristall-Röntgenbeugung und Synchrotron-Strahlungs-Röntgenpulverbeugung ermittelt . Der Simulated-Annealing-Ansatz und die Rietveld-Verfeinerung mit starrem Körper wurden auf die Strukturlösung aus Pulverdaten angewendet .
Pharmakologie
Verbindungen, die Arylpiperazin-Einheiten enthalten, haben ihre Anwendung in der Antiproliferation gezeigt . Insbesondere ist Naftopidil ein Arylpiperazinether-Derivat, das häufig als adrenerger Rezeptorantagonist verwendet wird . Dieses Medikament ist ein beliebtes Medikament in Japan zur Behandlung der benignen Prostatahyperplasie (BPH) .
Krebsforschung
Kürzlich wurde auch bewiesen, dass Naftopidil die G1-Zellzyklusphase stoppt und Apoptose in malignen Mesotheliom-Zelllinien induzieren , was möglicherweise als Antitumormedikament verwendet werden könnte. Darüber hinaus besaß das in dieser Forschung untersuchte Arylpiperazin-Derivat eine Antitumor-Fähigkeit .
Arzneimittelentwicklung und -synthese
Die Verbindung wird in guter Ausbeute über ein dreistufiges Protokoll erhalten. Die Struktur des Produkts wird durch HRMS-, IR-, 1H- und 13C-NMR-Experimente zugeordnet . Piperazin findet sich in biologisch aktiven Verbindungen für eine Vielzahl von Krankheitszuständen <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024"
Eigenschaften
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[4-[(2,4-dichlorophenyl)methylsulfanyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24Cl3N3OS/c26-19-2-1-3-22(14-19)31-12-10-30(11-13-31)16-25(32)29-21-6-8-23(9-7-21)33-17-18-4-5-20(27)15-24(18)28/h1-9,14-15H,10-13,16-17H2,(H,29,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRDRCKLMOROIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)SCC3=C(C=C(C=C3)Cl)Cl)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24Cl3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Benzyl-5-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B371362.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B371364.png)
![N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B371365.png)
![N-[(phenylcarbamothioyl)amino]cyclohex-2-ene-1-carboxamide](/img/structure/B371366.png)
![N-(3-chloro-4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B371367.png)
![4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B371370.png)
![[4-[(E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl] methanesulfonate](/img/structure/B371371.png)
![2-{2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethoxy}ethyl 4-chlorobenzoate](/img/structure/B371373.png)

![4-Bromo-2-[(3,4-dimethylanilino)methyl]phenol](/img/structure/B371375.png)



